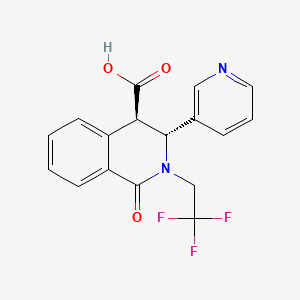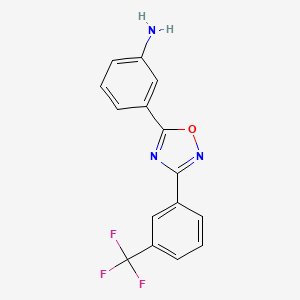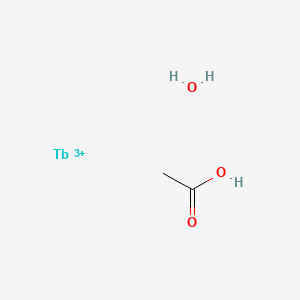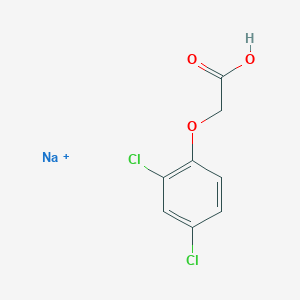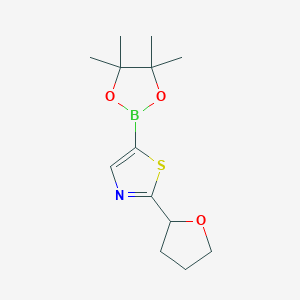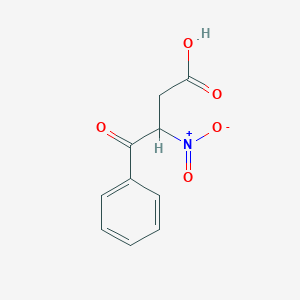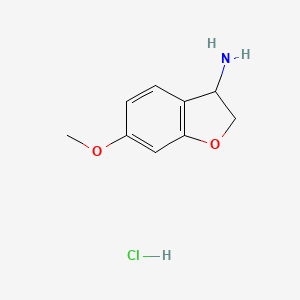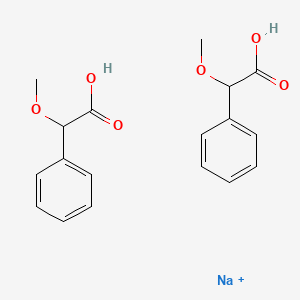
sodium;2-methoxy-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-methoxy-2-phenylacetic acid is an organic compound that features a phenyl group attached to a methoxy group and a carboxylic acid functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-methoxy-2-phenylacetic acid typically involves the reaction of 2-methoxyphenylacetic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C9H10O3} + \text{NaOH} \rightarrow \text{C9H9O3Na} + \text{H2O} ] This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the sodium salt of 2-methoxy-2-phenylacetic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Sodium;2-methoxy-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenylacetic acid derivatives.
科学的研究の応用
Sodium;2-methoxy-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential cytotoxic effects and its role in cellular processes.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of sodium;2-methoxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions .
類似化合物との比較
Sodium;2-methoxy-2-phenylacetic acid can be compared with other similar compounds, such as:
Phenylacetic acid: Similar structure but lacks the methoxy group.
2-Methoxyphenylacetic acid: Similar structure but without the sodium salt form.
Benzeneacetic acid: Another related compound with a phenyl group attached to an acetic acid moiety.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound .
特性
分子式 |
C18H20NaO6+ |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
sodium;2-methoxy-2-phenylacetic acid |
InChI |
InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1 |
InChIキー |
MHJDZCYTNVPWJM-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


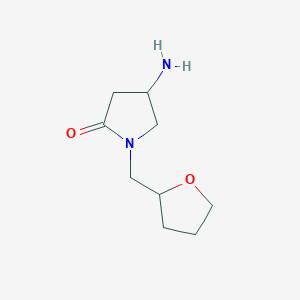
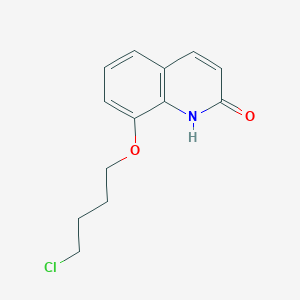
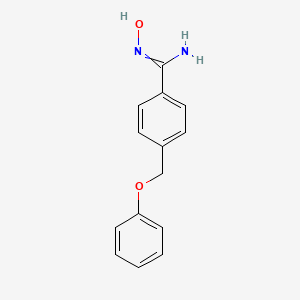
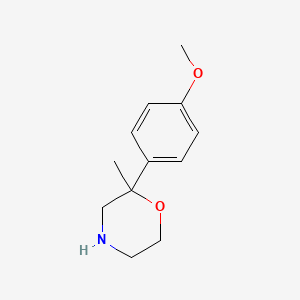
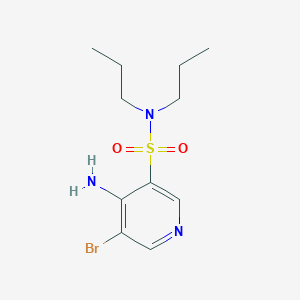
![(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)
![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)
